molecular formula C5H7BrO2 B1265556 2-Bromoethyl acrylate CAS No. 4823-47-6

2-Bromoethyl acrylate

Cat. No. B1265556
CAS RN: 4823-47-6
M. Wt: 179.01 g/mol
InChI Key: CDZAAIHWZYWBSS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-bromoethyl acrylate derivatives and related compounds involves several chemical pathways. For instance, methods have been described for the synthesis of deuterium-labeled 2-bromoethanol, from which 2-bromoethyl acrylate can be synthesized, highlighting the compound's accessibility for research and industrial applications (Bird & Farmer, 1989).

Molecular Structure Analysis

The molecular structure of 2-bromoethyl acrylate facilitates its involvement in a variety of chemical processes. For example, the structure of new β-functionalized gem-bromonitroethenes, including 2-arylsulfanyl- and 2-aryloxy-3-bromo-3-nitroacrylates, has been characterized, showing the potential for 2-bromoethyl acrylate to participate in complex chemical syntheses (Baichurin et al., 2020).

Chemical Reactions and Properties

2-Bromoethyl acrylate undergoes a variety of chemical reactions, including polymerization and copolymerization, leading to products with unique properties. For example, it has been used as a chain-transfer agent in the synthesis of functionalized macromonomers via conventional and living radical polymerizations (Bon et al., 2000). Additionally, its reactivity allows for the creation of poly(bromoethyl acrylate), a precursor for the synthesis of functional RAFT materials (Barlow, Brendel, & Perrier, 2016).

Physical Properties Analysis

The physical properties of polymers derived from 2-bromoethyl acrylate are influenced by the compound's molecular structure and the conditions under which it is polymerized. For instance, the synthesis of methyl methacrylate/styrene copolymer bearing a carbomethoxyallyl end group demonstrates the impact of 2-bromoethyl acrylate on the molecular weight and end-group functionality of the resulting polymers (Yamada, Kobatake, & Aoki, 1994).

Chemical Properties Analysis

The chemical properties of 2-bromoethyl acrylate-based polymers are highly versatile, enabling a wide range of applications. For example, the use of 2-bromoethyl acrylate as a reactive precursor for the synthesis of functional RAFT materials highlights its ability to be modified post-polymerization to achieve desired functional properties (Barlow, Brendel, & Perrier, 2016).

Scientific Research Applications

Thermal Degradation of Bromine-Containing Polymers

  • Application : 2-Bromoethyl acrylate is used in the study of thermal degradation of bromine-containing polymers. A study by Grassie, Johnston, and Scotney (1981) on copolymers of 2-bromoethyl methacrylate and methyl acrylate demonstrated this application using techniques such as Thermal Gravimetry and Differential Scanning Calorimetry (Grassie, Johnston, & Scotney, 1981).

Bromination of Poly(Hydroxyethyl Acrylate)

  • Application : The bromination of poly(hydroxyethyl acrylate) to convert it into poly(bromoethyl acrylate) is another significant application. This process is important in creating ionic-liquid containing polymers, as shown in the research by Appukuttan et al. (2012) (Appukuttan et al., 2012).

Synthesis of Hyperbranched Poly(Tert-Butyl Acrylate)

  • Application : 2-Bromoethyl acrylate is utilized in the synthesis of hyperbranched polymers. Cheng et al. (2000) conducted a study where 2-hydroxyethyl α-bromoisobutyrate was used as an initiator for the polymerization of tert-butyl acrylate, leading to polymers with a wide range of applications (Cheng et al., 2000).

Polymerization and Copolymerization Research

  • Application : The material plays a role in the study of polymerization and copolymerization processes. For example, the research by Kobatake, Yamada, and Aoki (1995) on methyl 2-(acyloxymethyl)acrylates, synthesized from methyl 2-(bromomethyl)acrylate, highlights its significance in studying polymerization kinetics and mechanisms (Kobatake, Yamada, & Aoki, 1995).

Fabrication of Foam Laser Targets

  • Application : In the field of additive manufacturing, particularly in fabricating components for laser-driven physics research, 2-bromoethyl acrylate-based polymers are utilized. Liu et al. (2018) explored the use of two-photon polymerization for creating foam structures using acrylic resins, emphasizing the significance of this chemical in advanced manufacturing techniques (Liu et al., 2018).

Safety And Hazards

This compound may be irritating to tissues . It is recommended to avoid contact with skin and eyes, not to breathe mist/vapors/spray, and not to ingest . If swallowed, immediate medical assistance should be sought . It should be handled only in a closed system or with appropriate exhaust ventilation . Use spark-proof tools and explosion-proof equipment . It should be stored in a refrigerator .

properties

IUPAC Name

2-bromoethyl prop-2-enoate
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InChI

InChI=1S/C5H7BrO2/c1-2-5(7)8-4-3-6/h2H,1,3-4H2
Source PubChem
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InChI Key

CDZAAIHWZYWBSS-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

C=CC(=O)OCCBr
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Molecular Formula

C5H7BrO2
Record name 2-BROMOETHYL ACRYLATE
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Related CAS

27136-29-4
Record name 2-Propenoic acid, 2-bromoethyl ester, homopolymer
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DSSTOX Substance ID

DTXSID4024648
Record name 2-Bromoethyl acrylate
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Molecular Weight

179.01 g/mol
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Physical Description

2-bromoethyl acrylate is a colorless liquid. (NTP, 1992)
Record name 2-BROMOETHYL ACRYLATE
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Boiling Point

311 to 316 °F at 760 mmHg (NTP, 1992)
Record name 2-BROMOETHYL ACRYLATE
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Solubility

less than 1 mg/mL at 68.9 °F (NTP, 1992)
Record name 2-BROMOETHYL ACRYLATE
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Density

1.4581 at 77 °F (NTP, 1992) - Denser than water; will sink
Record name 2-BROMOETHYL ACRYLATE
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Product Name

2-Bromoethyl acrylate

CAS RN

4823-47-6
Record name 2-BROMOETHYL ACRYLATE
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Record name 2-Bromoethyl acrylate
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Record name Acrylic acid, 2-bromoethyl ester
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Record name 2-Bromoethyl acrylate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
104
Citations
TR Barlow, JC Brendel, S Perrier - Macromolecules, 2016 - ACS Publications
… The product was purified by distillation under reduced pressure (∼1 mbar, 39–40 C) to give 2-bromoethyl acrylate as a clear colorless liquid in 80% yield; bp 41–43 C (0.68 mmHg). H …
Number of citations: 42 pubs.acs.org
P Bajaj, M Padmanaban - Journal of Macromolecular Science …, 1984 - Taylor & Francis
… The low ri values (acryionitrile) in acrylonitrile (AN)-2-bromoethyl acrylate (BEA)/2-bromoethyl methacrylate (BEMA) as compared to acrylonitrile-2-chloroethyl acrylate (AN-CEA) and …
Number of citations: 8 www.tandfonline.com
안종현, 강범구 - 한국고분자학회학술대회연구논문초록집, 2022 - cheric.org
… poly(styrene-b-2-bromoethyl acrylate-b-… 2-bromoethyl acrylate) segment with trimethylamine (TMA) was performed to prepare midblock-quaternized poly(styrene-b-2-bromoethyl acrylate…
Number of citations: 2 www.cheric.org
P Bajaj, M Padmanaban - European polymer journal, 1985 - Elsevier
… --Thermal stabilities of copolymers of acrylonitrile with 4-14 mol% of 3-chloro-2-hydroxypropyl acrylate or methacrylate, 2-chloroethyl acrylate or methacrylate and 2-bromoethyl acrylate …
Number of citations: 9 www.sciencedirect.com
CG Overberger, E Sarlo - Journal of Polymer Science Part B …, 1963 - Wiley Online Library
… Sodium diethyl phosphonate was prepared and reacted with 2-bromoethyl acrylate. Distillation after removal of solvent and salt, afforded a clear, colorless liquid, I, in 19% yield. …
Number of citations: 2 onlinelibrary.wiley.com
A Styka - 1960 - search.proquest.com
… hydroxyethyl phosphonate was then reacted with 2-bromoethyl acrylate according to a general procedure of Kosolapoff (11,12)• 2-Bromoethyl acrylate for this reaction was prepared …
Number of citations: 0 search.proquest.com
P Bajaj, M Padmanaban - European polymer journal, 1984 - Elsevier
… At 850 also copolymers containing 3-chloro, 2-hydroxypropyl acrylate and 2-bromoethyl acrylate and methacrylate give a residue around 52% similar to PAN whereas copolymers …
Number of citations: 20 www.sciencedirect.com
N Grassie, A Johnston, A Scotney - Polymer Degradation and Stability, 1981 - Elsevier
… In order to test further whether the above reaction sequence occurs in the copolymer system under discussion, a model polymer, poly(2-bromoethyl acrylate) (P2BEA) was prepared. …
Number of citations: 5 www.sciencedirect.com
K Namiki, M Murata, S Kume, H Nishihara - New Journal of Chemistry, 2011 - pubs.rsc.org
… Modification of poly(2-bromoethyl acrylate) formed by solution polymerization was … As for modification of poly(2-bromoethyl acrylate) formed by emulsion polymerization with 3-FcAB, the …
Number of citations: 16 pubs.rsc.org
M Pröhl, C Englert, M Gottschaldt… - Journal of Polymer …, 2017 - Wiley Online Library
Despite an increasing effort to design well‐defined glycopolymers, the convenient synthesis of polymers with higher DPs (>100) and without tedious protection and deprotection steps …
Number of citations: 7 onlinelibrary.wiley.com

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